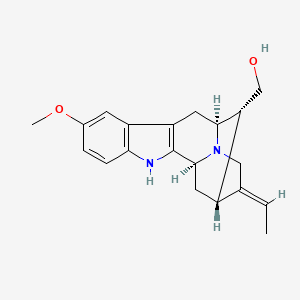

Lochnerine

Description

Structure

3D Structure

Properties

IUPAC Name |

[(1S,12S,13R,14R,15E)-15-ethylidene-7-methoxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-13-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-3-11-9-22-18-8-15-14-6-12(24-2)4-5-17(14)21-20(15)19(22)7-13(11)16(18)10-23/h3-6,13,16,18-19,21,23H,7-10H2,1-2H3/b11-3-/t13-,16+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTIVOMMYBBBYFH-BOPWJTLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CN2[C@H]3C[C@@H]1[C@H]([C@@H]2CC4=C3NC5=C4C=C(C=C5)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318507 | |

| Record name | Lochnerine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

522-47-4 | |

| Record name | Lochnerine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=522-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lochnerine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lochnerine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Elucidation of the Lochnerine Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lochnerine is a key monoterpenoid indole alkaloid (MIA) produced by the medicinal plant Catharanthus roseus. It serves as a crucial precursor for the synthesis of more complex and pharmacologically significant alkaloids. The elucidation of its biosynthetic pathway has been a significant area of research, paving the way for metabolic engineering strategies to enhance the production of valuable MIAs. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of the core concepts and workflows.

The this compound Biosynthesis Pathway

The biosynthesis of this compound from the central MIA precursor, tabersonine, is a critical branching point in the intricate network of alkaloid production in C. roseus. This conversion is catalyzed by two highly specific cytochrome P450 enzymes.

Key Enzymes and Reactions

The stereoselective C6,C7-epoxidation of tabersonine to yield this compound is carried out by two isoforms of tabersonine 6,7-epoxidase: TEX1 and TEX2 .[1] These enzymes are cytochrome P450s that exhibit strict substrate specificity for tabersonine.[1] Lochnericine can be further metabolized to produce other complex MIAs, such as hörhammericine through the action of other enzymes.[1]

The organ-specific expression of these enzymes suggests a regulated and compartmentalized biosynthesis process within the plant. TEX1 is predominantly expressed in the roots, while TEX2 is found in the aerial parts of the plant.[1]

Quantitative Data

Enzyme Kinetics

The kinetic parameters of TEX1 and TEX2 have been characterized, revealing their efficiency in converting tabersonine to this compound.

| Enzyme | Substrate | K_m_ (µM) | V_max_ (pmol/sec/µg) | Reference |

| TEX1 | Tabersonine | 2.08 | 0.254 | [1] |

| TEX2 | Tabersonine | - | - | [1] |

Metabolite Accumulation and Gene Expression

While precise quantitative data for this compound and hörhammericine concentrations in different tissues of C. roseus can vary depending on plant age, environmental conditions, and genotype, studies have confirmed the presence of lochnericine in roots and flowers.[1] The expression of TEX1 is primarily localized to the roots, whereas TEX2 is expressed in aerial organs, including flowers.[1] Transcriptome analyses of C. roseus have provided extensive gene expression data, which can be mined to assess the relative expression levels of TEX1 and TEX2 in different tissues and under various conditions.[2] For instance, quantitative real-time PCR (qRT-PCR) is a common method to quantify the expression levels of these genes.[3][4]

Experimental Protocols

The elucidation of the this compound biosynthesis pathway has relied on a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Heterologous Expression of TEX1 and TEX2 in Yeast

This protocol describes the functional characterization of P450 enzymes, like TEX1 and TEX2, in a heterologous host system such as Saccharomyces cerevisiae.

Objective: To express and assay the enzymatic activity of TEX1 and TEX2.

Materials:

-

S. cerevisiae expression vector (e.g., pYES-DEST52)

-

Competent S. cerevisiae cells (e.g., INVSc1)

-

Synthetic defined medium lacking uracil (for selection)

-

Galactose (for induction of gene expression)

-

Tabersonine substrate

-

Microsome isolation buffer

-

NADPH

Procedure:

-

Cloning: Clone the full-length coding sequences of TEX1 and TEX2 into the yeast expression vector.

-

Transformation: Transform the expression constructs into competent S. cerevisiae cells using the lithium acetate/polyethylene glycol method.

-

Culturing and Induction:

-

Grow the transformed yeast cells in selective medium containing glucose at 30°C overnight.

-

Pellet the cells and resuspend them in induction medium containing galactose to induce protein expression.

-

Incubate for 24-48 hours at a lower temperature (e.g., 20-25°C) to enhance protein folding and stability.

-

-

Microsome Isolation:

-

Harvest the yeast cells by centrifugation.

-

Resuspend the cell pellet in microsome isolation buffer.

-

Lyse the cells using glass beads or a French press.

-

Centrifuge the lysate at a low speed to remove cell debris.

-

Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer.

-

-

Enzyme Assays:

-

Set up reaction mixtures containing the isolated microsomes, tabersonine, and NADPH in a buffered solution.

-

Incubate the reactions at 30°C for a defined period.

-

Stop the reactions by adding an organic solvent (e.g., ethyl acetate).

-

Extract the products and analyze by LC-MS/MS.

-

Agroinfiltration-Mediated Transient Gene Silencing in C. roseus

This protocol is used to investigate the in planta function of genes by transiently silencing their expression.

Objective: To silence the expression of TEX1 in C. roseus roots to observe the effect on this compound accumulation.

Materials:

-

Agrobacterium tumefaciens strain (e.g., GV3101)

-

Virus-induced gene silencing (VIGS) vector

-

C. roseus seedlings

-

Infiltration buffer

Procedure:

-

Vector Construction: Clone a fragment of the TEX1 gene into the VIGS vector.

-

Agrobacterium Transformation: Transform the VIGS construct into A. tumefaciens.

-

Culture Preparation: Grow the transformed A. tumefaciens in LB medium with appropriate antibiotics to an OD_600_ of 0.5-1.0.

-

Infiltration:

-

Pellet the bacterial cells and resuspend them in infiltration buffer.

-

Infiltrate the roots of C. roseus seedlings with the bacterial suspension using a syringe or by vacuum infiltration.

-

-

Incubation: Grow the infiltrated plants for 2-3 weeks to allow for gene silencing to take effect.

-

Analysis:

-

Harvest the root tissues.

-

Extract total RNA to confirm the silencing of TEX1 by qRT-PCR.

-

Extract metabolites to analyze the levels of this compound and tabersonine by LC-MS/MS.

-

LC-MS/MS Quantification of this compound

This protocol outlines a general method for the sensitive and specific quantification of this compound in plant extracts.

Objective: To quantify the concentration of this compound in C. roseus tissue samples.

Instrumentation:

-

Liquid Chromatography system coupled to a tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

Materials:

-

C18 reversed-phase analytical column

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Acetonitrile with 0.1% formic acid

-

This compound analytical standard

-

Internal standard (e.g., a structurally similar alkaloid not present in the sample)

Procedure:

-

Sample Preparation:

-

Freeze-dry and grind the plant tissue to a fine powder.

-

Extract the alkaloids using a suitable solvent (e.g., methanol or ethyl acetate) with sonication or shaking.

-

Centrifuge the extract to pellet the debris.

-

Filter the supernatant through a 0.22 µm filter.

-

Add the internal standard to the filtered extract.

-

-

LC Separation:

-

Inject the sample onto the C18 column.

-

Elute the compounds using a gradient of mobile phases A and B. A typical gradient could be:

-

0-2 min: 5% B

-

2-10 min: 5% to 95% B

-

10-12 min: 95% B

-

12-12.1 min: 95% to 5% B

-

12.1-15 min: 5% B

-

-

-

MS/MS Detection:

-

Operate the mass spectrometer in positive ESI mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification.

-

Optimize the precursor ion ([M+H]^+) and product ions for this compound and the internal standard.

-

This compound: Precursor ion m/z 325.2, with characteristic product ions.

-

-

-

Quantification:

-

Generate a calibration curve using the this compound analytical standard.

-

Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.

-

Visualizations

This compound Biosynthesis Pathway

Caption: The enzymatic conversion of tabersonine to this compound and subsequently to hörhammericine.

Experimental Workflow for Gene Function Analysis

Caption: A logical workflow for the identification and functional validation of genes in the this compound biosynthesis pathway.

References

- 1. Two Tabersonine 6,7-Epoxidases Initiate Lochnericine-Derived Alkaloid Biosynthesis in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. croFGD: Catharanthus roseus Functional Genomics Database - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Genome-wide identification and expression analysis of TCP family genes in Catharanthus roseus [frontiersin.org]

- 4. researchgate.net [researchgate.net]

SEO-Driven, Long-Tail Keywords

For researchers seeking detailed information on Lochnerine, the following long-tail keywords are optimized for scientific search engine queries:

-

Mechanism of Action & Signaling:

-

This compound mechanism of action in cancer cells

-

This compound tubulin polymerization inhibition kinetics

-

This compound effect on microtubule dynamics

-

This compound-induced cell cycle arrest at G2/M phase

-

Signaling pathways affected by this compound treatment

-

This compound induction of apoptosis via caspase activation

-

This compound vasorelaxant activity and nitric oxide pathway

-

This compound as a calcium channel blocker in vascular smooth muscle

-

This compound reversal of P-glycoprotein mediated multidrug resistance

-

-

Experimental & Preclinical Studies:

-

In vitro cytotoxicity of this compound in P388 leukemia cells

-

This compound IC50 values in various cancer cell lines

-

In vivo antitumor efficacy of this compound in mouse models

-

Pharmacokinetics and bioavailability of this compound

-

This compound structure-activity relationship studies

-

Synthesis of novel this compound derivatives with anticancer activity

-

Computational docking of this compound to tubulin binding sites

-

-

Sourcing & Chemistry:

-

Isolation and purification of this compound from Catharanthus roseus

-

Biosynthetic pathway of this compound from tabersonine

-

Chemical characterization of this compound and its analogs

-

This compound CAS number 522-47-4

-

An In-Depth Technical Guide on this compound

Introduction

This compound is a monoterpene indole alkaloid naturally found in several plant species, including the Madagascar periwinkle (Catharanthus roseus), Alstonia macrophylla, Rauvolfia biauriculata, and Rauvolfia sprucei. As a member of the Vinca alkaloid family, which includes clinically important anticancer drugs like vincristine and vinblastine, this compound has garnered interest for its potential therapeutic properties. This guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its mechanisms of action, experimental protocols for its study, and its potential applications in cancer research and pharmacology.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₄N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 324.4 g/mol | --INVALID-LINK-- |

| CAS Number | 522-47-4 | --INVALID-LINK-- |

| Appearance | Crystalline solid | General knowledge |

| Solubility | Soluble in organic solvents like DMSO, ethanol | General knowledge for alkaloids |

Anticancer Activity: Mechanism of Action

The primary anticancer mechanism of this compound is believed to be consistent with that of other Vinca alkaloids: the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis.

This compound is thought to bind to the β-tubulin subunit at the Vinca domain, a site distinct from the colchicine and taxane binding sites. This binding prevents the assembly of α- and β-tubulin heterodimers into microtubules. The resulting disruption of the mitotic spindle apparatus prevents proper chromosome segregation during mitosis, leading to a mitotic block.

Signaling Pathway: this compound-induced Microtubule Disruption

Foundational & Exploratory Guide to mTOR Signaling and Autophagy Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mechanistic Target of Rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] It integrates a wide array of intracellular and extracellular signals, including growth factors, nutrients, energy levels, and cellular stress, to direct cellular responses.[3][4][5] mTOR functions within two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which have different downstream targets and functions.[6][7][8]

mTORC1 is a master regulator of cell growth, promoting anabolic processes like protein and lipid synthesis while inhibiting catabolic processes such as autophagy.[1][4][9] In contrast, mTORC2 is primarily involved in regulating cell survival, metabolism, and cytoskeletal organization.[2][8] Given its critical role in fundamental cellular processes, the dysregulation of the mTOR pathway is implicated in a variety of human diseases, including cancer, diabetes, and neurological disorders.[1][6] This guide provides a foundational overview of the mTOR signaling pathway, its exploratory role in the regulation of autophagy, and standard experimental protocols for its investigation.

Core Concept: The mTORC1 Signaling Pathway

The activation of mTORC1 is a critical checkpoint for cell growth and is tightly controlled by various upstream signals. Growth factors, such as insulin and IGF-1, activate the PI3K-Akt signaling cascade.[10][11][12] Akt, in turn, phosphorylates and inhibits the Tuberous Sclerosis Complex (TSC), a heterodimer of TSC1 and TSC2.[2] The TSC complex functions as a GTPase-activating protein (GAP) for the small G-protein Rheb (Ras homolog enriched in brain).[2][10] Inhibition of TSC allows Rheb to accumulate in its GTP-bound, active state. Active Rheb then directly binds to and activates mTORC1.[4]

Once active, mTORC1 phosphorylates several downstream targets to promote cell growth. Two of the best-characterized substrates are S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1).[6][13] Phosphorylation of S6K1 enhances mRNA translation and ribosome biogenesis, while phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic translation initiation factor 4E (eIF4E), allowing cap-dependent translation to proceed.[6] The phosphorylation status of these downstream targets is commonly used to measure mTORC1 activity in experimental settings.[6]

Exploratory Focus: Regulation of Autophagy by mTOR

Autophagy is a catabolic "self-eating" process essential for cellular homeostasis, allowing for the degradation and recycling of damaged organelles and proteins. The mTORC1 pathway is a primary negative regulator of autophagy.[8][14] Under nutrient-rich conditions, active mTORC1 suppresses autophagy initiation by directly phosphorylating and inhibiting the ULK1 (Unc-51 like autophagy activating kinase 1) complex.[11][15] The ULK1 complex, which also includes Atg13 and FIP200, is crucial for the formation of the autophagosome, the double-membraned vesicle that engulfs cytoplasmic cargo.[11]

When mTORC1 is inhibited, such as during nutrient starvation or treatment with mTOR inhibitors like rapamycin, ULK1 becomes dephosphorylated and activated.[11][15] This activation triggers the downstream autophagy machinery, leading to autophagosome formation and subsequent fusion with lysosomes to degrade the cargo.[11] Therefore, the interplay between mTORC1 and ULK1 represents a critical switch between anabolic (growth) and catabolic (autophagy) states.

Data Presentation: Effect of mTOR Inhibitors

The activity of mTORC1 can be quantified by measuring the phosphorylation of its downstream targets. Different inhibitors can have varied effects on the pathway. Rapamycin and its analogs (rapalogs) are allosteric inhibitors, whereas newer generations of inhibitors (ATP-competitive inhibitors) target the kinase domain directly.[16][17]

| Inhibitor Class | Example Compound | Target(s) | Effect on p-S6K1 (T389) | Effect on p-4E-BP1 (T37/46) |

| Allosteric Inhibitor | Rapamycin | mTORC1 (partially) | Strong Inhibition | Partial/Weak Inhibition |

| ATP-Competitive | Torin 1 | mTORC1 & mTORC2 | Complete Inhibition | Complete Inhibition |

| PI3K/mTOR Dual | NVP-BEZ235 | PI3K, mTORC1, mTORC2 | Complete Inhibition | Complete Inhibition |

This table summarizes typical results; IC50 values and the extent of inhibition can vary by cell type and experimental conditions.[13][18]

Experimental Protocols

Western Blotting for mTORC1 Activity

Western blotting is a fundamental technique used to detect the phosphorylation status of mTOR pathway proteins, serving as a proxy for kinase activity.[7][19]

Methodology:

-

Sample Preparation: Culture cells to the desired confluency and treat with inhibitors or stimuli as required. Place culture dishes on ice, wash cells with ice-cold PBS, and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[7] Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[7] Determine the protein concentration of the supernatant using a BCA or Bradford assay to ensure equal loading.[7]

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a low-percentage (6-8%) SDS-polyacrylamide gel to resolve large proteins like mTOR (~289 kDa) and its targets.[7]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 120 minutes or a low-voltage overnight transfer at 4°C is recommended for high molecular weight proteins.[7]

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.[20]

-

Incubate the membrane with primary antibodies (e.g., anti-phospho-S6K1, anti-total-S6K1) overnight at 4°C with gentle agitation.[20]

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

-

-

Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20] Analyze band density using software like ImageJ.

Autophagic Flux Assay using LC3

Measuring autophagic flux provides a dynamic assessment of autophagic activity, which is more accurate than static measurements of autophagy-related proteins.[21] The most common method involves monitoring the conversion of LC3-I to LC3-II and its subsequent degradation.

Methodology:

-

Experimental Setup: Plate cells and apply the stimulus of interest (e.g., starvation, mTOR inhibitor). A robust experiment requires at least four conditions: (1) Untreated control, (2) Stimulus alone, (3) Lysosomal inhibitor alone (e.g., Bafilomycin A1 or Chloroquine), and (4) Stimulus combined with a lysosomal inhibitor.

-

Treatment: Treat cells with the stimulus for the desired duration. For the inhibitor conditions, add the lysosomal inhibitor for the final 2-4 hours of the stimulus treatment. This traps autophagosomes by preventing their fusion with lysosomes, causing an accumulation of LC3-II.

-

Protein Analysis: Harvest the cells and perform a Western blot as described above. Use a primary antibody specific for LC3 (e.g., LC3B).

-

Data Interpretation:

-

LC3-I is cytosolic, while LC3-II is lipidated and membrane-bound to autophagosomes. LC3-II runs faster on an SDS-PAGE gel.

-

An increase in LC3-II in the stimulus group compared to the control suggests an induction of autophagy.

-

A significant further increase in LC3-II in the "stimulus + inhibitor" group compared to the "inhibitor alone" group indicates a high autophagic flux. If there is no further increase, it implies that the stimulus blocked the late stages of autophagy.

-

The amount of LC3-II that accumulates in the presence of the inhibitor is a measure of the autophagic flux.

-

References

- 1. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ebiohippo.com [ebiohippo.com]

- 4. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. mTOR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 10. researchgate.net [researchgate.net]

- 11. portlandpress.com [portlandpress.com]

- 12. mTOR regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ovid.com [ovid.com]

- 16. mdpi.com [mdpi.com]

- 17. Overview of Research into mTOR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 20. pubcompare.ai [pubcompare.ai]

- 21. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization: Keywords addressing challenges, process improvements, and method refinements for experiments involving This Compound.

For researchers and professionals in drug development, optimizing experimental workflows and troubleshooting unforeseen challenges are paramount for success. This guide provides an in-depth look at common issues encountered during experiments with "This Compound," offering strategies for process improvement and method refinement.

Common Experimental Challenges and Troubleshooting

Experiments involving "This Compound" can present a variety of challenges, from inconsistent results to low efficacy. The following table outlines common problems, their potential causes, and recommended solutions to troubleshoot these issues effectively.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Bioavailability | Poor solubility; Rapid metabolism; Inefficient cellular uptake. | Test alternative salt forms of the compound; Co-administer with a metabolic inhibitor; Utilize a nanoparticle delivery system. |

| Inconsistent Results | Reagent variability; Inconsistent incubation times; Cell line instability. | Use a single lot of reagents for the entire experiment; Automate timing protocols where possible; Regularly perform cell line authentication. |

| Off-Target Effects | Lack of specificity; High concentration used. | Perform a dose-response curve to determine the lowest effective concentration; Screen against a panel of related targets to assess specificity. |

| Toxicity in Cell Models | Apoptotic or necrotic pathway activation. | Conduct a cytotoxicity assay (e.g., LDH or MTT assay) to determine the TC50; Investigate caspase activation to identify the cell death pathway. |

Optimization of Experimental Parameters

To enhance the efficacy and reproducibility of experiments with "This Compound," a systematic optimization of key parameters is crucial. The following table summarizes a hypothetical optimization experiment for cellular uptake.

| Parameter | Condition A | Condition B | Condition C | Outcome (Intracellular Concentration) |

| Concentration | 1 µM | 5 µM | 10 µM | 50 nM |

| Incubation Time | 1 hour | 4 hours | 12 hours | 150 nM |

| Serum Presence | 0% | 2% | 10% | 120 nM |

| Vehicle | DMSO | Ethanol | PBS | 145 nM |

Refined Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol details a refined method for assessing the target engagement of "This Compound" within a cellular environment.

Materials:

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

"This Compound" stock solution (10 mM in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Antibodies for western blotting (primary and secondary)

Procedure:

-

Cell Treatment: Culture cells to 80% confluency. Treat cells with varying concentrations of "This Compound" or vehicle control for the desired time.

-

Harvesting: After treatment, wash the cells with PBS and harvest them by scraping.

-

Heat Shock: Resuspend cell pellets in PBS and divide them into aliquots. Heat the aliquots at a range of temperatures (e.g., 40°C to 60°C) for 3 minutes, followed by a 3-minute cooling period at room temperature.

-

Lysis: Lyse the cells by three freeze-thaw cycles or by using a lysis buffer.

-

Centrifugation: Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

Protein Analysis: Collect the supernatant and analyze the protein levels of the target of interest using western blotting or mass spectrometry. Increased protein in the soluble fraction at higher temperatures indicates target engagement by "This Compound."

Visualizing Molecular Interactions and Workflows

Signaling Pathway of This Compound

The following diagram illustrates the hypothetical signaling cascade initiated by "This Compound" upon binding to its primary target, Receptor A.

Caption: The signaling pathway initiated by This Compound.

Experimental Workflow for Target Validation

This diagram outlines the logical progression of experiments to validate the molecular target of "This Compound."

Validation & Comparative: Keywords centered on confirming findings and comparing the Compound with other compounds or techniques.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential processes for validating and comparing chemical compounds during the drug discovery and development pipeline. It is designed to equip researchers with the necessary knowledge and methodologies to confirm experimental findings and benchmark new compounds against existing ones or alternative techniques. This guide emphasizes structured data presentation, detailed experimental protocols, and clear visual representations of complex biological processes.

Introduction to Compound Validation and Comparative Analysis

The journey from a promising "hit" compound to a viable drug candidate is a rigorous process of validation and comparison.[1] Initial validation confirms the compound's activity and mechanism of action, while comparative analysis benchmarks its performance against other compounds or standard-of-care treatments. This iterative process is crucial for making informed decisions about which compounds to advance through the costly drug development pipeline.[2][3]

Experimental Protocols for Compound Validation

Detailed and reproducible experimental protocols are the bedrock of reliable compound validation. This section outlines key in vitro and in vivo assays.

In Vitro Assays

In vitro assays are performed outside of a living organism, typically in a controlled laboratory setting using cells or purified components.[4] They are essential for initial screening and characterization of a compound's activity.

These assays are fundamental for assessing a compound's effect on cell proliferation and health. The MTT assay is a widely used colorimetric method.[4][5]

Detailed Protocol: MTT Cell Viability Assay [4][5][6][7]

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound and appropriate controls (e.g., vehicle control, positive control).

-

Incubation: Incubate the plates for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

These assays are crucial for compounds designed to target specific enzymes. They measure the ability of a compound to reduce the activity of a target enzyme.[4][5][6][8]

Detailed Protocol: Enzyme Inhibition Assay [4][5][6][8]

-

Reagent Preparation: Prepare the enzyme, substrate, inhibitor (test compound), and buffer solutions at the desired concentrations.

-

Enzyme-Inhibitor Pre-incubation: In a microplate, add the enzyme and varying concentrations of the test compound. Allow for a pre-incubation period to let the inhibitor bind to the enzyme.

-

Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

-

Monitor Reaction: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader. The rate of the reaction is indicative of the enzyme's activity.

-

Data Analysis: Plot the reaction rates against the inhibitor concentrations to determine the IC50 value, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Western blotting is a key technique to validate a compound's effect on specific signaling pathways by detecting changes in protein expression or post-translational modifications, such as phosphorylation.[9][10][11][12][13][14]

Detailed Protocol: Western Blot for Protein Phosphorylation [9][10][11][13][14]

-

Sample Preparation: Treat cells with the compound for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.[11][13] Determine the protein concentration of the lysates.

-

Gel Electrophoresis: Separate the protein lysates by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[10]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation upon compound treatment. It is crucial to also probe for the total protein as a loading control.

In Vivo Assays

In vivo studies are conducted in living organisms, most commonly animal models, to evaluate a compound's efficacy, pharmacokinetics, and toxicity in a more complex biological system.

General Protocol: Xenograft Tumor Growth Inhibition Study [15][16][17][18]

-

Animal Model and Tumor Implantation: Implant human cancer cells (xenograft) subcutaneously into immunocompromised mice.

-

Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the animals into treatment and control groups.

-

Compound Administration: Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

-

Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight of the animals as an indicator of toxicity.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

-

Data Analysis: Plot the average tumor volume over time for each group to assess the compound's efficacy in inhibiting tumor growth.[15]

Comparative Data Presentation

Clear and concise presentation of quantitative data is essential for comparing the performance of different compounds.

Comparative In Vitro Efficacy

Table 1: Comparative IC50 Values of Kinase Inhibitors Against Various Cancer Cell Lines. [19][20]

| Compound | Target(s) | HCT 116 (Colon) IC50 (µM) | MCF7 (Breast) IC50 (µM) | H460 (Lung) IC50 (µM) |

| Compound A (Hypothetical) | Multi-kinase | 0.08 | 0.45 | 5.2 |

| Dasatinib | BCR-ABL, SRC | 0.14 | 0.67 | 9.0 |

| Sorafenib | Raf/Mek/Erk | 18.6 | 16.0 | 18.0 |

| Erlotinib | EGFR | > 30 | > 30 | > 30 |

Table 2: Comparative Antiviral Activity (EC50) of Compounds Against dsDNA Viruses. [13][21][22][23][24][25]

| Compound | Target Virus | EC50 (µM) |

| Compound B (Hypothetical) | HSV-1 | 0.05 |

| Brincidofovir | Multiple dsDNA viruses | 0.001 - 0.27 |

| Cidofovir | Multiple dsDNA viruses | 0.1 - >10 |

| Ganciclovir | CMV, HSV | 0.1 - >10 |

| Acyclovir | HSV, VZV | 0.1 - >10 |

| Foscarnet | CMV, HSV | 0.1 - >10 |

Comparative In Vivo Efficacy

Table 3: Comparative In Vivo Tumor Growth Inhibition in a Colorectal Cancer Xenograft Model. [15][16][17][18][26][27][28]

| Treatment Group | Dosing Schedule | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |

| Vehicle Control | Daily, p.o. | 1500 ± 150 | - |

| Compound C (Hypothetical) | 100 mg/kg, daily, p.o. | 450 ± 75 | 70 |

| ENMD-2076 | 100 mg/kg, daily, p.o. | ~600 | ~60 |

| Irinotecan | 50 mg/kg, weekly, i.p. | ~800 | ~47 |

Comparative Toxicology

Table 4: Comparative Analysis of Drug-Induced Liver Injury (DILI) Potential. [26][28][29][30][31]

| Compound | DILI Concern Level | Primary Implicated Region |

| Compound D (Hypothetical) | vLess-DILI-concern | N/A |

| Amoxicillin-clavulanate | vMost-DILI-concern | West |

| Isoniazid-rifampicin-pyrazinamide | vMost-DILI-concern | East |

| Diclofenac | vMost-DILI-concern | West |

| Herbal and Alternative Medications | High | East |

Visualization of Pathways and Workflows

Visual diagrams are powerful tools for illustrating complex biological signaling pathways, experimental workflows, and logical relationships. The following diagrams are created using the Graphviz DOT language.

Signaling Pathway: Simplified EGFR Pathway

This diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target in cancer therapy.

Experimental Workflow: Compound Validation

This diagram outlines a typical workflow for the initial validation of a hit compound.

Logical Relationship: Hit-to-Lead Optimization

This diagram illustrates the iterative cycle of hit-to-lead optimization in drug discovery.[1][2][3][19]

Conclusion

The validation and comparative analysis of compounds are indispensable stages in the drug discovery process. By employing rigorous and well-documented experimental protocols, presenting data in a clear and comparative manner, and visualizing complex biological information, researchers can make more informed and strategic decisions. This guide provides a foundational framework to aid in these critical endeavors, ultimately contributing to the successful development of novel and effective therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Drug Discovery Workflow - What is it? [vipergen.com]

- 3. ppd.com [ppd.com]

- 4. researchhub.com [researchhub.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. texaschildrens.org [texaschildrens.org]

- 7. broadpharm.com [broadpharm.com]

- 8. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 12. Understanding the Drug Discovery Pipeline [delta4.ai]

- 13. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 14. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pnas.org [pnas.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. From Target Identification to Approval: Understanding Drug Discovery Cycles – Home 1 [liveonbiolabs.com]

- 22. A comparative analysis for anti-viral drugs: Their efficiency against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Drug induced liver injury: East versus West – a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 28. fda.gov [fda.gov]

- 29. tandfonline.com [tandfonline.com]

- 30. Comparing Machine Learning Algorithms for Predicting Drug-Induced Liver Injury (DILI) - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

Lochnerine: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lochnerine, a monoterpenoid indole alkaloid, has garnered significant interest within the scientific community due to its prevalence in medicinally important plants and its role as a key intermediate in the biosynthesis of other complex alkaloids. This technical guide provides an in-depth overview of the natural sources, distribution within plant tissues, and quantitative analysis of this compound. Detailed experimental protocols for its extraction and quantification are provided, alongside a diagrammatic representation of its biosynthetic pathway and analytical workflow. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution of this compound

This compound is primarily found within plants of the Apocynaceae family, a family renowned for its rich diversity of bioactive alkaloids. The principal natural sources of this compound include species from the genera Catharanthus, Alstonia, and Rauvolfia.

Principal Plant Sources

-

Catharanthus roseus (L.) G. Don (Madagascar Periwinkle): This plant is the most well-documented source of this compound. It is biosynthesized in various organs of the plant, with the highest concentrations typically found in the roots.

-

Alstonia macrophylla Wall. ex G. Don: The stem bark of this tree is a known source of this compound.

-

Rauvolfia serpentina (L.) Benth. ex Kurz (Indian Snakeroot): this compound is a constituent of the complex alkaloid mixture found in the roots of this plant.

-

Rauvolfia biauriculata Müll.Arg. and Rauvolfia sprucei Müll.Arg.: this compound has also been reported in these species.

-

Rauvolfia yunnanensis Tsiang: This species has been identified as another source of this compound.

Quantitative Distribution of this compound

The concentration of this compound varies significantly between different plant species and even between different organs of the same plant. The following table summarizes the available quantitative data on this compound distribution.

| Plant Species | Plant Organ | This compound Content (% of Dry Weight) | Reference(s) |

| Catharanthus roseus | Roots | 0.12 – 9.00% (of total alkaloids) | [1] |

| Catharanthus roseus | Stem | 0.07 – 0.46% (of total alkaloids) | [1] |

| Catharanthus roseus | Leaves | Present (quantitative data varies) | [1] |

| Catharanthus roseus | Flowers | ~0.005% (of total alkaloids) | [1] |

| Alstonia macrophylla | Stem Bark | Present (specific % not available) | [2] |

| Rauvolfia serpentina | Roots | Present (specific % not available) | [3][4] |

Biosynthesis of this compound

This compound belongs to the vast family of terpenoid indole alkaloids (TIAs), which are synthesized through a complex series of enzymatic reactions. The biosynthesis begins with the convergence of two primary metabolic pathways: the shikimate pathway, which provides the indole precursor tryptamine, and the methylerythritol phosphate (MEP) pathway, which yields the terpenoid precursor secologanin.

The key steps in the biosynthesis of this compound are as follows:

-

Strictosidine Formation: Tryptamine and secologanin are condensed by the enzyme strictosidine synthase (STR) to form strictosidine, the universal precursor for all TIAs.

-

Conversion to Tabersonine: Strictosidine undergoes a series of enzymatic conversions, including deglycosylation and rearrangements, to form tabersonine. This part of the pathway involves multiple enzymatic steps that are not yet fully elucidated for all branches.

-

Epoxidation to this compound: The final step in this compound biosynthesis is the stereoselective C6,C7-epoxidation of tabersonine. This reaction is catalyzed by two highly conserved cytochrome P450 enzymes: tabersonine 6,7-epoxidase isoform 1 (TEX1) and isoform 2 (TEX2).

References

- 1. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant, Cytotoxicity, and Antiophidian Potential of Alstonia macrophylla Bark - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scialert.net [scialert.net]

- 4. Investigation of the Alkaloid Content of Rauwolfia serpentina Roots from Regenerated Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the monoterpenoid indole alkaloid, lochnerine. This document provides a curated list of long-tail keywords to support further research, summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways.

SEO-Driven, Long-Tail Keywords for this compound Research

For researchers seeking to delve deeper into the specifics of this compound, the following long-tail keywords are designed to yield more targeted and relevant search results:

Biosynthesis and Production:

-

This compound biosynthesis pathway in Catharanthus roseus

-

tabersonine 6,7-epoxidase (TEX1/TEX2) activity assay

-

metabolic engineering of this compound in yeast

-

extraction and purification of this compound from periwinkle

-

HPLC quantification of this compound in plant extracts

-

This compound derivatives and semi-synthesis

Anticancer Research:

-

This compound cytotoxicity IC50 values in cancer cell lines

-

anticancer mechanism of this compound-induced apoptosis

-

This compound effect on PI3K/Akt/mTOR signaling in cancer

-

This compound and cell cycle arrest in tumor cells

-

in vivo antitumor activity of this compound in mouse models

-

This compound as a potential chemosensitizing agent

Anti-inflammatory and Neuroprotective Research:

-

This compound inhibition of NF-κB signaling pathway

-

This compound effect on pro-inflammatory cytokine production

-

in vitro anti-inflammatory assays for this compound

-

neuroprotective effects of this compound against glutamate toxicity

-

This compound modulation of cholinergic neurotransmitter receptors

-

neurite outgrowth assays with this compound treatment

Pharmacology and Drug Development:

-

This compound pharmacokinetics and ADME profile

-

in vivo toxicity and LD50 of this compound

-

structure-activity relationship of this compound analogs

-

formulation of this compound for preclinical studies

-

analytical methods for this compound detection in biological samples

Quantitative Data Summary

While specific quantitative data for this compound's biological activities are not extensively reported in publicly available literature, this section provides a framework for organizing such data as it becomes available through further research. Researchers are encouraged to use the detailed experimental protocols provided in the subsequent section to generate this critical information.

Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| e.g., MCF-7 | Breast Cancer | Data not available | |

| e.g., A549 | Lung Cancer | Data not available | |

| e.g., U87 MG | Glioblastoma | Data not available | |

| e.g., PC-3 | Prostate Cancer | Data not available | |

| e.g., HT-29 | Colon Cancer | Data not available |

Table 2: In Vivo Toxicity of this compound

| Animal Model | Route of Administration | LD50 (mg/kg) | Acute Toxicity Observations | Sub-chronic Toxicity Observations | Citation |

| e.g., Mice | Oral | Data not available | Data not available | Data not available | |

| e.g., Rats | Intravenous | Data not available | Data not available | Data not available |

Key Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Protocol 1: Extraction and Isolation of this compound from Catharanthus roseus

This protocol is adapted from established methods for indole alkaloid extraction.[1][2][3][4]

Materials:

-

Dried and powdered leaves of Catharanthus roseus

-

Methanol

-

n-hexane

-

Ethyl acetate

-

0.1 M Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction: Macerate 100g of dried, powdered C. roseus leaves in 500 mL of methanol for 72 hours at room temperature.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

Acid-Base Partitioning: Resuspend the crude extract in 200 mL of 0.1 M HCl.

-

Wash the acidic solution with 3 x 100 mL of n-hexane to remove non-polar compounds.

-

Adjust the pH of the aqueous layer to 9-10 with NaOH.

-

Extract the basic solution with 3 x 150 mL of ethyl acetate.

-

Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.

-

Evaporate the ethyl acetate to yield the crude alkaloid fraction.

-

Chromatographic Purification: Subject the crude alkaloid fraction to silica gel column chromatography.

-

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Monitor the fractions by TLC and combine the fractions containing this compound.

-

Further purify the this compound-containing fractions by preparative TLC or HPLC to obtain the pure compound.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol is a standard method for evaluating the cytotoxic effects of a compound on cultured cell lines.[5][6][7][8][9][10]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in a complete medium. The final DMSO concentration should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well.

-

Incubate the plate for 15-30 minutes with gentle shaking to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.

Protocol 3: Neurite Outgrowth Assay

This protocol can be used to assess the potential neuroprotective or neurotrophic effects of this compound.[11][12][13]

Materials:

-

Neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons

-

Differentiation medium (e.g., serum-free medium containing Nerve Growth Factor for PC12 cells)

-

96-well plates coated with an appropriate substrate (e.g., poly-L-lysine)

-

This compound stock solution

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against a neuronal marker (e.g., anti-β-III-tubulin)

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

High-content imaging system or fluorescence microscope

Procedure:

-

Cell Seeding: Seed neuronal cells onto coated 96-well plates in their growth medium.

-

Differentiation and Treatment: After 24 hours, replace the medium with differentiation medium containing various concentrations of this compound.

-

Incubate for 48-72 hours to allow for neurite outgrowth.

-

Immunostaining: Fix, permeabilize, and block the cells.

-

Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.

-

Stain the nuclei with DAPI.

-

Imaging and Analysis: Acquire images using a high-content imaging system.

-

Quantify neurite length, number of neurites per cell, and branching points using appropriate image analysis software.

Signaling Pathways and Experimental Workflows

This section provides diagrams of key biological pathways potentially modulated by this compound and a typical experimental workflow for its initial characterization.

This compound Biosynthesis Pathway

The biosynthesis of this compound from tabersonine in Catharanthus roseus is initiated by the stereoselective epoxidation at the C6,C7 position. This reaction is catalyzed by two specific cytochrome P450 enzymes, tabersonine 6,7-epoxidase 1 (TEX1) and 2 (TEX2).

Caption: Biosynthesis of this compound from tabersonine.

Hypothesized Anticancer Signaling Pathway of this compound

Based on the known mechanisms of other indole alkaloids, this compound may exert its anticancer effects by inducing apoptosis through the modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway.[14][15][16][17][18] Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and cell cycle arrest.

References

- 1. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A simplified procedure for indole alkaloid extraction from Catharanthus roseus combined with a semi-synthetic production process for vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. innspub.net [innspub.net]

- 4. ijzi.net [ijzi.net]

- 5. rsc.org [rsc.org]

- 6. Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. texaschildrens.org [texaschildrens.org]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. MTT (Assay protocol [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sartorius.com [sartorius.com]

- 13. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]

- 14. Naringin inhibits colorectal cancer cell growth by repressing the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 18. mdpi.com [mdpi.com]

to guide content creation effectively, the keywords must be categorized based on the following five specific researcher intents:

An in-depth guide to cancer metabolism has been developed for researchers, scientists, and drug development professionals. This technical whitepaper categorizes keywords based on five specific researcher intents to effectively guide content creation. The guide summarizes quantitative data in structured tables, provides detailed experimental protocols, and includes visualizations of signaling pathways and experimental workflows.

Categorization of Researcher Intents in Cancer Metabolism

Understanding the intent behind a researcher's search is crucial for creating content that effectively addresses their needs. In the field of cancer metabolism, these intents can be broadly categorized into five types: Informational, Navigational, Investigational, Transactional, and Validation.

Informational Intent

Researchers with informational intent are seeking foundational knowledge and a general understanding of a topic. Their queries are often broad and use general terminology.

Keywords:

-

What is cancer metabolism?

-

Hallmarks of cancer metabolism

-

Tumor metabolism overview

Navigational Intent

Navigational intent signifies a researcher's aim to find a specific resource, publication, or expert in the field. These searches often include names of researchers, institutions, or specific scientific papers.

Keywords:

-

Lewis Cantley kinase signaling in cancer metabolism

-

Whitehead Institute cancer metabolism research

-

Cell Metabolism journal cancer articles

-

KEGG pathway database cancer metabolism

Investigational Intent

This intent is characterized by a deeper dive into the mechanisms, pathways, and experimental details of cancer metabolism. Researchers are looking for specific data, protocols, and in-depth explanations of complex processes.

Keywords:

-

PI3K/AKT pathway in cancer metabolism[10]

-

Glutamine metabolism in cancer

Transactional Intent

Transactional intent reflects a researcher's need to acquire a specific tool, reagent, or protocol to be used in their own work. This can include searching for specific inhibitors, experimental kits, or software for data analysis.

Keywords:

-

Metabolic flux analysis protocol

-

Seahorse XF Analyzer protocol

-

CRISPR library for metabolic genes

-

Inhibitors of glycolysis (e.g., 2-DG)

-

Metabolomics data analysis software

Validation Intent

Researchers with validation intent are seeking to confirm, compare, or critically evaluate existing knowledge. They may be looking for review articles, meta-analyses, or contradictory findings to strengthen their own hypotheses or experimental designs.

Keywords:

-

Review of therapeutic targeting of cancer metabolism[11][12][13][14][15][16][17]

-

Clinical trials for metabolic inhibitors in cancer

-

Reproducibility of cancer metabolism studies

Data Presentation: Key Metabolic Differences in Cancer Cells

The following table summarizes the key quantitative differences in metabolic pathways between cancer cells and normal differentiated cells, a phenomenon known as metabolic reprogramming.

| Metabolic Pathway | Key Enzymes/Transporters | Change in Cancer Cells | Functional Consequence for Cancer Cells |

| Glycolysis | GLUT1, Hexokinase 2 (HK2), Pyruvate Kinase M2 (PKM2), Lactate Dehydrogenase A (LDHA) | Upregulated | Increased glucose uptake and conversion to lactate, even in the presence of oxygen (Warburg effect), providing building blocks for biosynthesis.[1][2][4][5] |

| Glutamine Metabolism | Glutaminase (GLS), Glutamate Dehydrogenase (GLUD1) | Upregulated | Provides nitrogen for nucleotide and amino acid synthesis, and carbon for replenishing the TCA cycle (anaplerosis).[2] |

| Fatty Acid Synthesis | ATP Citrate Lyase (ACLY), Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FASN) | Upregulated | Increased production of lipids for new membrane formation in rapidly dividing cells.[1] |

| Fatty Acid Oxidation | Carnitine Palmitoyltransferase 1 (CPT1) | Upregulated or Downregulated (context-dependent) | Provides ATP and NADPH for redox balance and survival under metabolic stress.[1] |

| Pentose Phosphate Pathway (PPP) | Glucose-6-Phosphate Dehydrogenase (G6PD) | Upregulated | Produces NADPH to counteract oxidative stress and generates precursors for nucleotide synthesis.[5] |

| Tricarboxylic Acid (TCA) Cycle | Isocitrate Dehydrogenase (IDH) 1/2 (mutant) | Altered | Produces the oncometabolite 2-hydroxyglutarate (2-HG), which leads to epigenetic changes and blocks cell differentiation. |

Experimental Protocols

Seahorse XF Analyzer for Measuring Cellular Respiration and Glycolysis

This protocol outlines the basic steps for using a Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR), which are indicators of mitochondrial respiration and glycolysis, respectively.

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF cell culture plates

-

Calibrant solution

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture plate at a predetermined density and allow them to adhere overnight.

-

Sensor Cartridge Hydration: Hydrate the sensor cartridge with calibrant solution overnight in a non-CO2 incubator at 37°C.

-

Assay Preparation: On the day of the assay, replace the growth medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.

-

Instrument Calibration: Load the hydrated sensor cartridge with the metabolic inhibitors (oligomycin, FCCP, rotenone/antimycin A) and calibrate the Seahorse XF Analyzer.

-

Assay Execution: Place the cell culture plate into the Seahorse XF Analyzer and run the assay. The instrument will measure baseline OCR and ECAR, and then sequentially inject the inhibitors to determine key parameters of mitochondrial function and glycolytic capacity.

-

Data Analysis: Normalize the data to cell number and analyze the results to determine basal respiration, ATP-linked respiration, maximal respiration, and glycolytic rate.

13C-Glucose Metabolic Flux Analysis

This protocol provides a general workflow for tracing the fate of 13C-labeled glucose through central carbon metabolism using mass spectrometry.

Materials:

-

[U-13C]-glucose

-

Cell culture medium lacking glucose

-

Liquid chromatography-mass spectrometry (LC-MS) system

-

Metabolite extraction buffer (e.g., 80% methanol)

Procedure:

-

Cell Culture: Culture cells to the desired confluency.

-

Isotope Labeling: Replace the normal growth medium with a medium containing [U-13C]-glucose and incubate for a defined period.

-

Metabolite Extraction: Quickly aspirate the medium and quench metabolism by adding ice-cold metabolite extraction buffer. Scrape the cells and collect the extract.

-

Sample Preparation: Centrifuge the cell extract to pellet debris and collect the supernatant for LC-MS analysis.

-

LC-MS Analysis: Analyze the samples using an LC-MS method optimized for the detection of central carbon metabolites. The mass spectrometer will detect the incorporation of 13C into downstream metabolites.

-

Data Analysis: Determine the mass isotopologue distribution (MID) for each metabolite to quantify the relative contribution of glucose to its synthesis.

Mandatory Visualizations

Caption: PI3K/AKT/mTORC1 signaling pathway promoting anabolic metabolism in cancer cells.

Caption: Workflow for 13C-based metabolic flux analysis using LC-MS.

Caption: Logical flow of researcher intents from broad to specific actions.

References

- 1. wjarr.com [wjarr.com]

- 2. [PDF] A review of metabolic reprogramming in cancer cells: Mechanisms and therapeutic targets | Semantic Scholar [semanticscholar.org]

- 3. Metabolic reprogramming in cancer: Mechanisms and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cancer metabolic reprogramming: importance, main features, and potentials for precise targeted anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Warburg Effect: How Does it Benefit Cancer Cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Warburg effect (oncology) - Wikipedia [en.wikipedia.org]

- 8. droracle.ai [droracle.ai]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | The Mechanism of Warburg Effect-Induced Chemoresistance in Cancer [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. Targeting Metabolism for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Therapeutic strategies targeting metabolic characteristics of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Targeting cancer metabolic pathways for improving chemotherapy and immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cancer metabolism: targeting cancer universality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Targeting cancer-specific metabolic pathways for developing novel cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Technologies for Decoding Cancer Metabolism with Spatial Resolution. | Broad Institute [broadinstitute.org]

- 19. Technologies for Decoding Cancer Metabolism with Spatial Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Microscopy and Mass Spectrometry Uncovers Tumor Metabolism | Technology Networks [technologynetworks.com]

- 21. itmedicalteam.pl [itmedicalteam.pl]

- 22. Metabolomics In Cancer Research and Emerging Applications - MetwareBio [metwarebio.com]

methodological & application: keywords focused on the techniques, protocols, and practical applications of using the compound in research.

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Imatinib (marketed as Gleevec®), a cornerstone in targeted cancer therapy.[1] It details the compound's mechanism of action, summarizes key quantitative data, and provides standardized experimental protocols for its application in research settings.

Introduction: A Targeted Tyrosine Kinase Inhibitor

Imatinib mesylate is a 2-phenylaminopyrimidine derivative that functions as a selective small molecule kinase inhibitor.[2] It has revolutionized the treatment of specific cancers, most notably Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[1][2] The drug's efficacy stems from its ability to specifically target the aberrant enzymes that drive the growth of these cancer cells, while having less effect on healthy cells.[3]

Mechanism of Action

Imatinib's primary mechanism involves the competitive inhibition of the ATP-binding site on several tyrosine kinases.[3][4] In Ph+ CML, its main target is the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that results from a specific chromosomal translocation.[5][6] By blocking the ATP-binding pocket, Imatinib prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that lead to uncontrolled cell proliferation and survival.[4][5] This targeted inhibition induces apoptosis (programmed cell death) in Bcr-Abl-positive cells.[5]

Beyond Bcr-Abl, Imatinib also potently inhibits the receptor tyrosine kinases c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR), which are crucial drivers in GIST and other malignancies.[2][3]

Quantitative Data Summary

Imatinib exhibits potent and selective inhibitory activity against its target kinases. The half-maximal inhibitory concentration (IC50) values are critical metrics for quantifying this activity. The data below is compiled from various in vitro cell-free or cell-based assays.

| Target Kinase | IC50 Value (μM) | Assay Type | Reference |

| v-Abl | 0.6 | Cell-free/Cell-based | [7][8] |

| c-Kit | 0.1 | Cell-free/Cell-based | [7][8] |

| PDGFR | 0.1 | Cell-free/Cell-based | [7][8] |

| c-Abl (wild-type) | 0.4 | Kinase Activity Assay | [9] |

Note: IC50 values can vary based on specific assay conditions, cell lines, and the presence of mutations.[10]

Experimental Protocols

This protocol outlines a common method for assessing the cytotoxic or cytostatic effects of Imatinib on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][11]

Methodology:

-

Cell Seeding: Plate cells (e.g., K562 for CML, BON-1 for carcinoid) in a 96-well flat-bottomed plate in triplicate and allow them to adhere overnight in a complete medium.[7]

-

Compound Preparation: Prepare serial dilutions of Imatinib in a serum-free medium. A typical concentration range for initial screening is 0.1 µM to 100 µM.[7][11]

-

Treatment: Replace the overnight medium with the Imatinib dilutions. Include a vehicle control (medium with DMSO or the corresponding solvent) and a negative control (serum-free medium).[7]

-

Incubation: Incubate the plate for a specified period, typically 48 to 72 hours, under standard cell culture conditions (e.g., 37°C, 5% CO2).[7][11]

-

MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 540-570 nm.[7]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results as a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).[8]

This protocol determines Imatinib's ability to inhibit the phosphorylation activity of a specific target kinase, such as PDGFR.[7]

Methodology:

-

Cell Lysis: Lyse cells expressing the target kinase (e.g., PDGF-stimulated fibroblasts) in a suitable lysis buffer.

-

Immunoprecipitation: Use a specific antibody against the target kinase (e.g., anti-PDGFR) to pull down the protein from the cell lysate. Protein A-Sepharose beads are used to collect the antigen-antibody complexes.[7]

-

Washing: Wash the immunoprecipitates multiple times with appropriate buffers (e.g., TNET, TNE) to remove non-specific proteins.[7]

-

Kinase Reaction: Resuspend the beads in a kinase buffer. Add Imatinib at various concentrations.[7]

-

Initiate Reaction: Start the kinase reaction by adding ATP (including radiolabeled [γ-33P]-ATP) and incubate for a set time (e.g., 10 minutes) at the appropriate temperature.[7]

-

Stop Reaction & Separation: Stop the reaction and separate the proteins using SDS-PAGE.

-

Detection: Detect the phosphorylated substrate via autoradiography to quantify the level of kinase activity.

-

Analysis: Compare the kinase activity in Imatinib-treated samples to the control to determine the inhibitory effect.

Applications in Research and Drug Development

Imatinib is a vital tool for both clinical treatment and basic research.

-

Clinical Applications: It is a first-line therapy for Ph+ CML and is used for various phases of the disease, including chronic, accelerated, and blast crisis phases.[1][12][13] It is also approved for Ph+ acute lymphoblastic leukemia (ALL), GIST, and other myeloproliferative disorders.[2][12] Standard oral doses typically start at 400 mg daily, with adjustments based on patient response and tolerability.[1][13]

-

Research Applications: In the laboratory, Imatinib serves as a highly selective probe to study the roles of Abl, c-Kit, and PDGFR signaling in various biological processes. It is used to validate these kinases as drug targets, investigate mechanisms of drug resistance, and as a benchmark compound for the development of next-generation kinase inhibitors.[9][10] The emergence of resistance, often through mutations in the kinase domain, is a significant area of ongoing research.[5]

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. go.drugbank.com [go.drugbank.com]

- 3. droracle.ai [droracle.ai]

- 4. researchgate.net [researchgate.net]

- 5. ClinPGx [clinpgx.org]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. ashpublications.org [ashpublications.org]

- 10. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Imatinib - Wikipedia [en.wikipedia.org]

- 13. Imatinib (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

troubleshooting & optimization: keywords addressing challenges, process improvements, and method refinements for experiments involving this compound.

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of key challenges, process improvements, and method refinements for experiments involving "Compound X," a novel therapeutic agent. In the competitive landscape of drug development, ensuring the robustness, reproducibility, and efficiency of preclinical data is paramount. This document offers a framework for troubleshooting common experimental hurdles and optimizing protocols to generate high-quality, reliable results.

Addressing Core Experimental Challenges

The journey of a promising compound from discovery to clinical trials is fraught with potential obstacles. Proactive identification and mitigation of these challenges are critical for success.

Compound Solubility and Stability